Methyl propylalaninate hydrochloride
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Overview
Description
Methyl propylalaninate hydrochloride is an organic compound that belongs to the class of amino acid derivatives It is a hydrochloride salt form of methyl propylalaninate, which is a derivative of alanine
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl propylalaninate hydrochloride can be synthesized through the esterification of propylalanine with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The resulting ester is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through crystallization or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl propylalaninate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products:
Oxidation: Propylalanine carboxylic acid.
Reduction: Propylalanine amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl propylalaninate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl propylalaninate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- Methyl alaninate hydrochloride
- Ethyl propylalaninate hydrochloride
- Methyl phenylalaninate hydrochloride
Comparison: Methyl propylalaninate hydrochloride is unique due to its specific alkyl chain length and ester group, which confer distinct chemical and physical properties Compared to methyl alaninate hydrochloride, it has a longer alkyl chain, which may affect its solubility and reactivity Ethyl propylalaninate hydrochloride has a similar structure but with an ethyl group instead of a methyl group, leading to differences in steric and electronic effects
Properties
IUPAC Name |
methyl 2-(propylamino)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-5-8-6(2)7(9)10-3;/h6,8H,4-5H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUQRODETMZKTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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